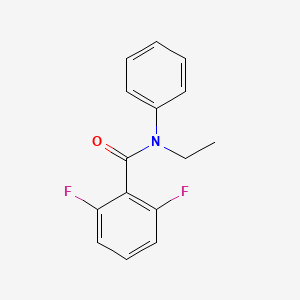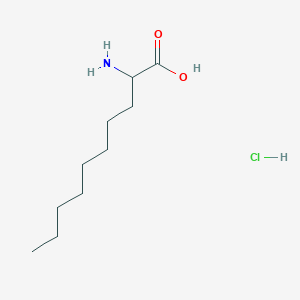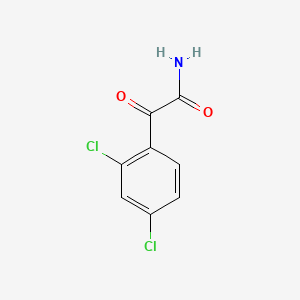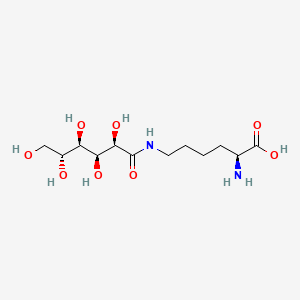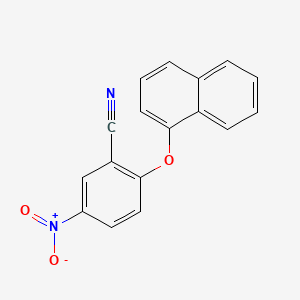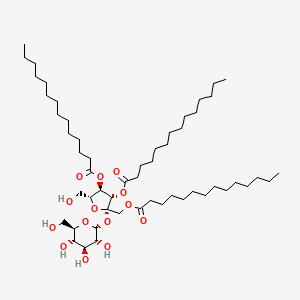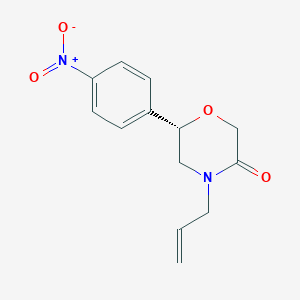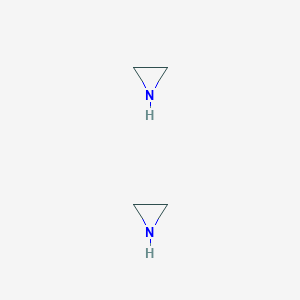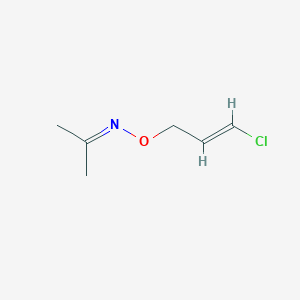
Ammonium heptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium heptadecanoate, also known as ammonium margarate, is the ammonium salt of heptadecanoic acid. Heptadecanoic acid, a saturated fatty acid, is found in trace amounts in some animal fats and vegetable oils. This compound is primarily used in research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium heptadecanoate can be synthesized through the neutralization of heptadecanoic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C17H35COOH+NH4OH→C17H35COONH4+H2O
Industrial Production Methods
Industrial production of this compound involves the large-scale neutralization of heptadecanoic acid with ammonium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce heptadecanoic acid and other oxidation products.
Reduction: It can be reduced to form heptadecanol.
Substitution: It can undergo substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out in an inert atmosphere.
Substitution: Common reagents include halogens and other electrophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
Oxidation: Heptadecanoic acid and other oxidation products.
Reduction: Heptadecanol.
Substitution: Various substituted heptadecanoate derivatives.
Aplicaciones Científicas De Investigación
Ammonium heptadecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving lipid metabolism and fatty acid analysis.
Medicine: It is used in research related to the role of fatty acids in health and disease.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ammonium heptadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes and influence membrane fluidity and function. It can also be metabolized to produce heptadecanoic acid, which can further participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium stearate: The ammonium salt of stearic acid, a saturated fatty acid with 18 carbon atoms.
Ammonium palmitate: The ammonium salt of palmitic acid, a saturated fatty acid with 16 carbon atoms.
Ammonium oleate: The ammonium salt of oleic acid, an unsaturated fatty acid with 18 carbon atoms.
Comparison
Ammonium heptadecanoate is unique due to its specific carbon chain length (17 carbon atoms), which imparts distinct physical and chemical properties compared to other similar compounds. For example, ammonium stearate and ammonium palmitate have different melting points and solubility profiles due to their varying chain lengths. Additionally, ammonium oleate, being an unsaturated fatty acid salt, exhibits different reactivity and applications compared to the saturated this compound.
Propiedades
Número CAS |
94266-36-1 |
|---|---|
Fórmula molecular |
C17H37NO2 |
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
azanium;heptadecanoate |
InChI |
InChI=1S/C17H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);1H3 |
Clave InChI |
RAMIXRMJVONRPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


